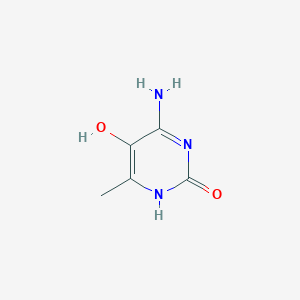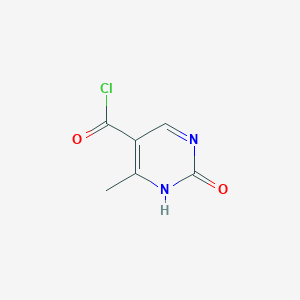
2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a benzyl group and two chlorine atoms attached to a tetrahydro-naphthyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves multi-step reactions. One common method includes the reaction of 1-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride with urea under specific conditions . This reaction proceeds through a series of intermediate steps, ultimately yielding the desired naphthyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted synthesis and solvent-free reactions with catalysts such as potassium fluoride on basic alumina . These methods enhance the efficiency and yield of the compound, making it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as organolithium compounds and Grignard reagents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Shares a similar core structure but differs in functional groups and substitution patterns.
1,5-Naphthyridine: Another isomer with distinct chemical properties and applications.
Uniqueness
2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H14Cl2N2 |
|---|---|
Molecular Weight |
293.2 g/mol |
IUPAC Name |
2-benzyl-5,7-dichloro-3,4-dihydro-1H-2,6-naphthyridine |
InChI |
InChI=1S/C15H14Cl2N2/c16-14-8-12-10-19(7-6-13(12)15(17)18-14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 |
InChI Key |
QPAXZMKACUEWDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC(=NC(=C21)Cl)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13112546.png)




![1-nitro-4-[(1E)-prop-1-en-1-yl]benzene](/img/structure/B13112573.png)



![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)

![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)
